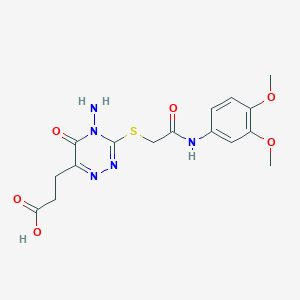
3-(4-Amino-3-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Amino-3-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a useful research compound. Its molecular formula is C16H19N5O6S and its molecular weight is 409.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-Amino-3-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy in various medical contexts. This article synthesizes current research findings regarding the biological activities of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a triazine ring and a propanoic acid side chain, along with a 3,4-dimethoxyphenyl group. Its molecular formula is C18H22N4O5S, and it has a molecular weight of approximately 398.45 g/mol.
Mechanisms of Biological Activity
Research indicates that this compound exhibits multiple biological activities through various mechanisms:
- Antioxidant Activity : The presence of methoxy groups in the phenyl ring contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation pathways such as the PI3K/Akt/mTOR pathway.
- Antimicrobial Effects : The compound has shown activity against several bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Studies
Several studies have explored the biological activities of this compound:
- Study on Anticancer Activity : A study conducted on human colon cancer cell lines (HCT116) demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways. The study reported an IC50 value of approximately 15 µM, indicating potent anticancer activity .
- Antioxidant Evaluation : In vitro assays showed that the compound exhibited strong antioxidant activity comparable to that of standard antioxidants like ascorbic acid. The compound significantly reduced lipid peroxidation levels in rat liver homogenates .
Data Table: Biological Activities Overview
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Disruption of bacterial membranes |
Research Findings
Recent findings highlight the potential applications of this compound in various fields:
- Cancer Therapy : Its ability to induce apoptosis suggests it could be developed as a novel chemotherapeutic agent.
- Neuroprotective Effects : Some studies have suggested that the compound may have neuroprotective properties due to its antioxidant effects, which could be beneficial in neurodegenerative diseases.
- Infection Control : The antimicrobial properties indicate that it could be utilized in developing new antibiotics or adjuvant therapies for resistant bacterial infections.
科学的研究の応用
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research:
Antimicrobial Activity
Research indicates that derivatives of triazine compounds often display significant antimicrobial properties. For instance, studies have shown that structurally similar compounds inhibit bacterial growth effectively against strains such as Mycobacterium smegmatis and Escherichia coli .
Anti-inflammatory Potential
Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This positions it as a potential therapeutic agent for inflammatory diseases.
Antitumor Activity
Preliminary studies have indicated that compounds with similar structural features demonstrate cytotoxic effects on various cancer cell lines. The presence of the triazine ring is particularly noted for its role in enhancing antitumor activity .
Case Studies
-
Triazine Derivatives in Antibacterial Research
- A study synthesized several triazine derivatives and evaluated their antibacterial efficacy. The results showed that compounds containing similar functional groups exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.
- Table 1: Antibacterial Activity of Triazine Derivatives
Compound ID MIC (µg/mL) Target Bacteria Compound A 50 E. coli Compound B 25 Staphylococcus aureus Compound C 10 Mycobacterium smegmatis -
Inhibition of 5-Lipoxygenase
- In silico studies demonstrated that the compound could bind effectively to the active site of 5-lipoxygenase, suggesting potential as an anti-inflammatory drug.
- Table 2: Docking Scores for Various Compounds
Compound ID Binding Energy (kcal/mol) Compound X -7.8 Compound Y -8.1 Target Compound -9.0
特性
IUPAC Name |
3-[4-amino-3-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O6S/c1-26-11-5-3-9(7-12(11)27-2)18-13(22)8-28-16-20-19-10(4-6-14(23)24)15(25)21(16)17/h3,5,7H,4,6,8,17H2,1-2H3,(H,18,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTLNQBAOPVWCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













